molecular formula C7H16N4O B13256699 N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide

N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide

Cat. No.: B13256699
M. Wt: 172.23 g/mol
InChI Key: MRGNOBZERZDNMN-UHFFFAOYSA-N
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Description

N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide (CAS 1251516-37-6) is a synthetic organic compound with the molecular formula C7H16N4O and a molecular weight of 172.23 g/mol . This molecule is built around a 1,4-diazepane scaffold, a seven-membered ring containing two nitrogen atoms, which is recognized in medicinal chemistry as a "privileged structure" . Privileged structures are molecular frameworks capable of providing ligands for diverse biological receptors, making them highly valuable in rational drug design for creating potent and selective compounds . The specific structure of this compound, featuring a hydroxyamidine functional group, is characteristic of intermediates used in the synthesis of pharmacologically active molecules. For instance, related 1,4-diazepane derivatives have been utilized as key components in the development of potent and orally available Factor Xa (FXa) inhibitors, which are a crucial target for developing new antithrombotic agents . As such, this chemical serves as a critical building block for researchers working in drug discovery, particularly in the synthesis and optimization of novel therapeutic compounds for preclinical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide

InChI

InChI=1S/C7H16N4O/c1-10-3-2-4-11(6-5-10)7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)

InChI Key

MRGNOBZERZDNMN-UHFFFAOYSA-N

Isomeric SMILES

CN1CCCN(CC1)/C(=N/O)/N

Canonical SMILES

CN1CCCN(CC1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase (IRED) as a biocatalyst . This method offers high enantioselectivity and efficiency, making it suitable for producing chiral diazepanes.

Industrial Production Methods

Industrial production of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, such as in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide include other diazepanes and related heterocycles, such as:

Uniqueness

N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound for various applications.

Biological Activity

N'-Hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a diazepane ring structure, which is known for its diverse pharmacological properties. The compound can be represented by the following chemical structure:

C8H18N4O\text{C}_8\text{H}_{18}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes, which may contribute to its therapeutic effects.
  • Modulation of Neurotransmitter Systems : Similar compounds have been noted for their ability to interact with neurotransmitter receptors, particularly GABA receptors, suggesting potential anxiolytic or sedative effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that related diazepane derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
HeLa15.2Apoptosis
MCF-720.5Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest:

  • Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer efficacy of a series of diazepane derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of diazepane derivatives in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating a possible role in treating neurodegenerative diseases .

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary toxicity studies on this compound have indicated low acute toxicity levels in animal models, with no observed adverse effects at therapeutic doses .

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